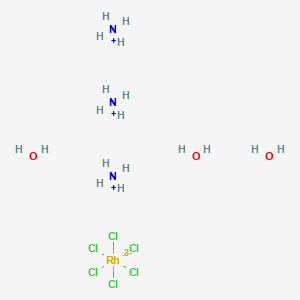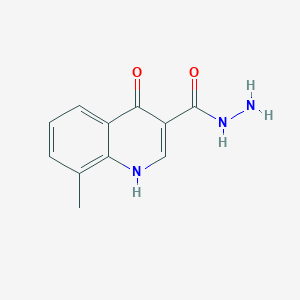
4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, a heterocyclic aromatic compound, serves as a crucial scaffold in both natural and synthetic compounds. It features a double-ring structure, with a benzene ring fused to a pyridine moiety, represented by the molecular formula C₉H₇N . The compound you’ve requested, 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide, is a derivative of quinoline.
Preparation Methods
Synthetic Routes:: Several synthetic protocols exist for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the synthesis and functionalization of quinolines .
Reaction Conditions:: One specific route involves the reaction of 4-hydroxy-8-methyl-quinoline-3-carboxylic acid with hydrazine hydrate to yield 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide. The reaction typically occurs under reflux conditions in ethanol or another suitable solvent.
Chemical Reactions Analysis
Types of Reactions:: 4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-8-methyl-quinoline-3-carboxylic acid hydrazide finds applications in various fields:
Medicinal Chemistry: It serves as a potential lead compound for drug discovery.
Biology: Researchers explore its effects on biological systems.
Industry: Its derivatives may have industrial applications.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could highlight its uniqueness and provide a comparative analysis.
Remember that this compound’s applications and properties are continually evolving, and ongoing research contributes to our understanding
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-6-3-2-4-7-9(6)13-5-8(10(7)15)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
WOIKJSKDGYOVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)

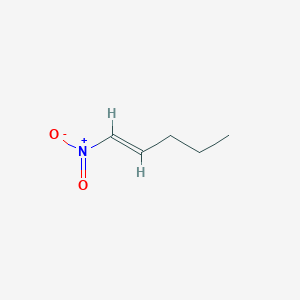
![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)
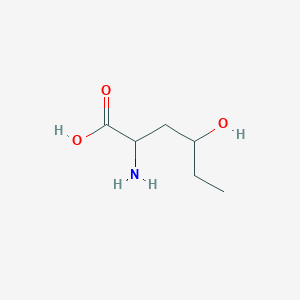
![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)
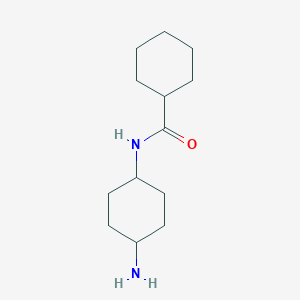



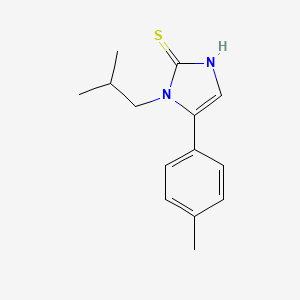
![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)
